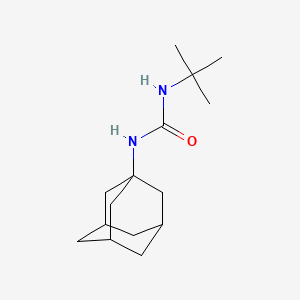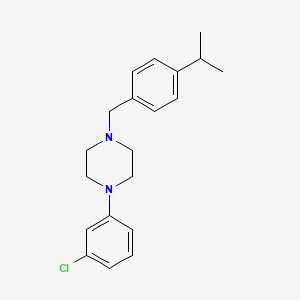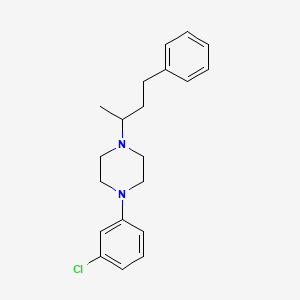![molecular formula C14H11F4NO3S B4973283 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the scientific research community. TFB-TBOA is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in regulating the concentration of glutamate in the brain.
科学研究应用
5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of EAATs in regulating glutamate levels in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels must be tightly regulated to prevent excitotoxicity and neuronal damage. 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been used to investigate the role of EAATs in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a competitive inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission. This mechanism of action has been shown to be effective in reducing seizure activity in animal models of epilepsy.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to increase the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission. Physiologically, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to reduce seizure activity in animal models of epilepsy. Additionally, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is its potency and selectivity for EAATs. This makes it an ideal tool for studying the role of EAATs in neurological disorders. Additionally, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to be effective in reducing seizure activity in animal models of epilepsy, making it a potential therapeutic candidate for this disorder. However, one limitation of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
未来方向
There are several future directions for research on 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of EAATs. Additionally, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases, making it a potential therapeutic candidate for these disorders. Further research is needed to investigate the potential therapeutic applications of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in these conditions. Finally, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to modulate synaptic plasticity, which is important for learning and memory. Future research could investigate the role of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in these processes.
合成方法
The synthesis of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 4-(trifluoromethyl)aniline with 5-fluoro-2-methoxybenzenesulfonyl chloride to form 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide. The yield of this reaction is typically around 60-70%. The final product is purified using chromatography techniques.
属性
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO3S/c1-22-12-7-4-10(15)8-13(12)23(20,21)19-11-5-2-9(3-6-11)14(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJFUBIYTMOUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4973210.png)
![1-(2,6-dimethoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine oxalate](/img/structure/B4973221.png)
![4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4973229.png)

![N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4973249.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
